
1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in the development of new drugs. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Compounds with structures closely resembling "1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" often play significant roles in the development of therapeutic agents. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the potential of such compounds in targeting cancer pathways. One specific analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, emphasizing the relevance of these molecules in oncology research (G. M. Schroeder et al., 2009).
Antiviral Research
Dihydroxypyrimidine-4-carboxamides, structurally related to the query compound, have shown potent inhibition of HIV-integrase, a critical enzyme for the replication of the virus. This indicates the potential use of similar compounds in designing new antiviral agents, particularly against HIV (P. Pace et al., 2007).
Enzyme Inhibition
The role of structurally analogous compounds in enzyme inhibition, particularly related to neurotransmission and metabolic processes, suggests potential applications in treating neurological and metabolic disorders. The synthesis and evaluation of pyridone-based class II MET inhibitors have underscored the importance of such molecules in addressing MET oncogene activation in malignancies, presenting a pathway to developing effective and safe therapeutic agents (Nengfang She et al., 2014).
Material Science and Molecular Design
Beyond the biomedical sphere, compounds with complex molecular architectures, such as "1-(3-fluorobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide," are also relevant in material science for the design of new materials with specific physical or chemical properties. The structural and conformational analysis of similar compounds provides valuable insights into the design principles that can be applied in various fields, including the development of novel catalysts, polymers, and functional materials (Surajit Banerjee et al., 2002).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJURZZYUIITAJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

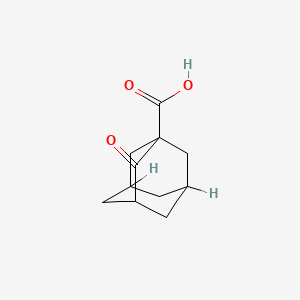
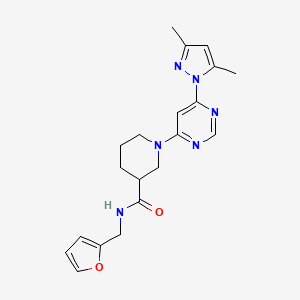
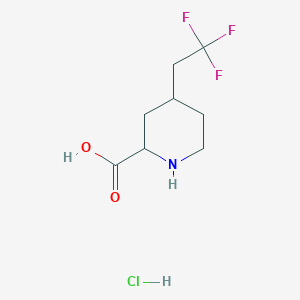
![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)
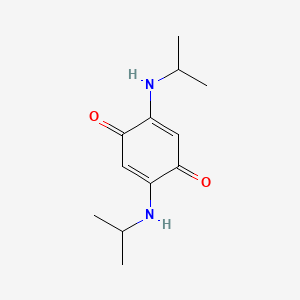
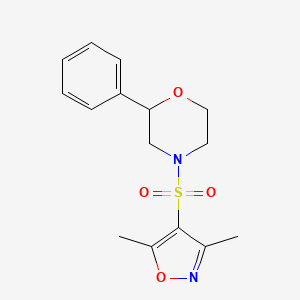
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)
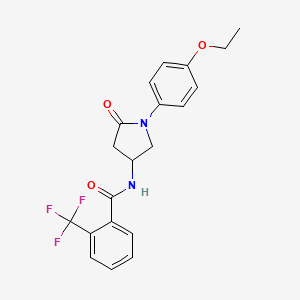
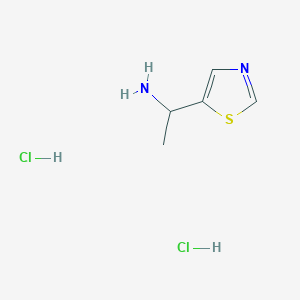
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)